瓦尔苏罗诺 B

描述

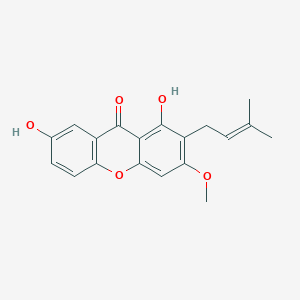

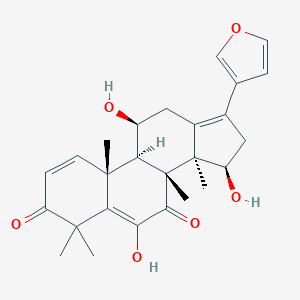

Walsuronoid B, along with its counterparts Walsuronoid A and Walsuronoid C, is a limonoid isolated from Walsura robusta , a plant belonging to the Meliaceae family. These compounds are notable for their unique chemical structures and potential biological activities. Walsuronoid B, in particular, has been identified to possess a rare 18(13→14)-abeo-limonoid skeleton. This compound has been studied for its weak antimalarial activity and implications in cancer research, especially in liver cancer where it has been found to induce cell death through various mechanisms (S. Yin et al., 2007).

Synthesis Analysis

The synthesis of Walsuronoid B is primarily achieved through isolation from natural sources, particularly from Walsura robusta . The compound's structure was elucidated using spectroscopic analysis and chemical correlation, with the aid of single-crystal X-ray diffraction for confirmation. This suggests a complex natural synthesis pathway, which has been mimicked chemically to understand the biosynthetic origins of Walsuronoid B and its relatives (S. Yin et al., 2007).

Molecular Structure Analysis

Walsuronoid B's molecular structure is characterized by a rare 18(13→14)-abeo-limonoid skeleton, making it a subject of interest due to its unique configuration and potential biological activity. The detailed molecular structure has been elucidated through comprehensive spectroscopic techniques and confirmed by single-crystal X-ray diffraction (S. Yin et al., 2007).

Chemical Reactions and Properties

Walsuronoid B is part of ongoing research into its chemical behavior and interactions. It has been noted for inducing mitochondrial and lysosomal dysfunction leading to cell death in liver cancer cells, highlighting its potential as an anti-cancer agent. The compound operates through the ROS/p53 signaling pathways, indicating a complex interaction with cellular mechanisms (Ya-di Geng et al., 2017).

Physical Properties Analysis

The specific physical properties of Walsuronoid B, such as solubility, melting point, and molecular weight, are not detailed in the available literature. However, its isolation and structural elucidation suggest it is amenable to analysis using standard organic chemistry techniques, which typically require the compound to be crystalline or at least soluble in common organic solvents.

Chemical Properties Analysis

Walsuronoid B's chemical properties have been explored in the context of its biological activity. Its ability to generate reactive oxygen species (ROS) and interact with the p53 signaling pathway suggests that it has specific chemical properties that enable these biological effects. The detailed mechanism of action includes G2/M phase arrest and the induction of mitochondrial and lysosomal apoptosis, which are mediated through its chemical structure and reactivity (Ya-di Geng et al., 2017).

科学研究应用

来源和基础研究: 瓦尔苏罗诺 B 是一种从瓦尔苏拉鱼藤中分离出的三萜,主要用于四氢三萜化合物的研究 (Purushothaman 等,1985)。

癌症研究:

- 瓦尔苏罗诺 B 已显示出抑制肝癌细胞中细胞增殖的功效。它通过 ROS/p53 信号通路诱导 G2/M 期阻滞和凋亡 (Geng 等,2017)。

- 它还以无毒浓度增强耐药癌细胞对化疗药物多柔比星的敏感性 (Zhang 等,2017)。

- 此外,瓦尔苏罗诺 B 已被鉴定为具有显着抗癌活性的柠檬苦素,具有开发抗癌天然产物的潜力 (Bailly, 2021)。

抗氧化和抗菌活性: 含有瓦尔苏罗诺 B 的瓦尔苏拉罗布斯塔提取物显示出很强的抗氧化、抗菌和抗贾第鞭毛虫活性 (Voravuthikunchai 等,2010)。

抗炎活性: 瓦尔苏拉罗布斯塔中的瓦尔苏罗诺 B 等化合物已显示出显着的抗炎活性,抑制 iNOS 和 IL-1α 等炎症标志物的表达 (An 等,2017)。

生物表面活性剂应用: 瓦尔苏罗诺 B 作为一种生物表面活性剂,具有多样化的功能潜力和结构多样性,使其在医药、制药、农业和废水处理等行业中很有用 (Ozdal 等,2022)。

其他研究: 其他研究表明瓦尔苏罗诺 B 和类似化合物具有对人肿瘤细胞系的细胞毒性、潜在的抗疟活性以及抑制 α-葡萄糖苷酶的能力,表明其在医药和生物研究中具有广泛的可能应用 (Ji 等,2014; Ji 等,2016; Mini & Gajendran, 2015; Yin 等,2007)。

安全和危害

未来方向

属性

IUPAC Name |

(8R,9R,10R,11S,14R,15R)-17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-11,12,15,16-tetrahydro-9H-cyclopenta[a]phenanthrene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3/t16-,18+,20+,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFWAJSCCSMNPP-FTGJQZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2[C@H](CC4=C(C[C@H]([C@]43C)O)C5=COC=C5)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Walsuronoid B | |

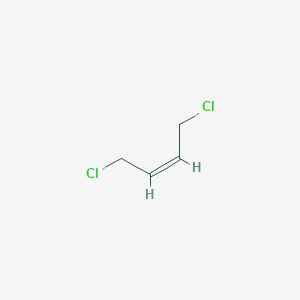

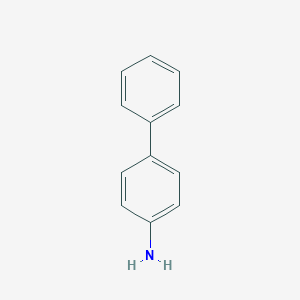

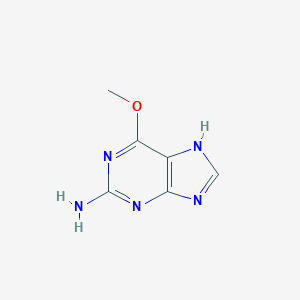

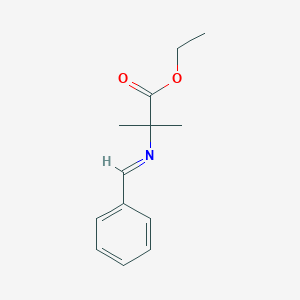

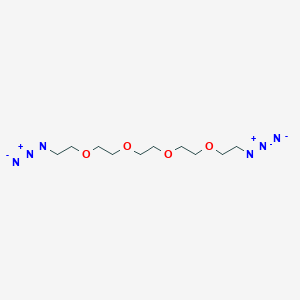

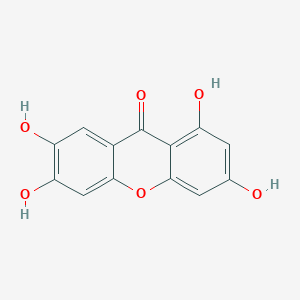

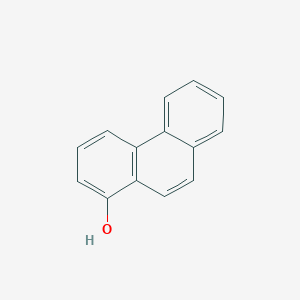

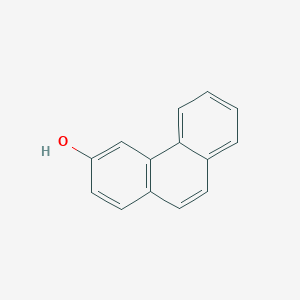

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。